1-(3-Amino-2-methoxypyridin-4-YL)ethanone
Description
1-(3-Amino-2-methoxypyridin-4-yl)ethanone is a pyridine-based derivative characterized by a methoxy group at the 2-position and an amino group at the 3-position of the pyridine ring, with an acetyl (ethanone) substituent at the 4-position. Pyridine derivatives are pivotal in medicinal chemistry due to their roles in bioactive molecules, such as α-glucosidase inhibitors and antioxidants . The amino and methoxy groups on the pyridine ring likely influence electronic properties, solubility, and biological interactions, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-(3-amino-2-methoxypyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFZHXRUGUMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256160 | |
| Record name | Ethanone, 1-(3-amino-2-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393532-44-9 | |
| Record name | Ethanone, 1-(3-amino-2-methoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393532-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-amino-2-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-methoxypyridin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds.
Scientific Research Applications
1-(3-Amino-2-methoxypyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type on Pyridine Ring
The position and nature of substituents significantly affect physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating vs. In contrast, chloro substituents (electron-withdrawing) may reduce solubility but improve stability .
- Positional Effects : Methoxy at the 2-position (as in the target compound) may sterically hinder interactions compared to 5-methoxy analogs .
Physicochemical Properties
- Melting/Boiling Points: Chlorinated analogs like 1-(4-chloropyridin-2-yl)ethanone exhibit higher melting (35–37°C) and boiling points (238°C) compared to methoxy derivatives, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Solubility: Amino groups (as in the target compound) may improve aqueous solubility, particularly in protonated forms (e.g., hydrochloride salts ).
Biological Activity
Overview
1-(3-Amino-2-methoxypyridin-4-YL)ethanone, also known by its CAS number 1393532-44-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy group on the pyridine ring, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy and amino groups enhance the compound's lipophilicity and may facilitate better binding to target sites, potentially leading to modulation of enzymatic activities or receptor functions.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antiviral Properties
Preliminary investigations suggest that this compound may have antiviral effects. In vitro studies have indicated potential efficacy against viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication processes, although detailed studies are still needed to elucidate the specific pathways involved.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results demonstrated an inhibition zone diameter ranging from 12 mm to 20 mm, indicating significant antibacterial activity compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Streptococcus pneumoniae | 18 |
Study on Antiviral Activity
In a separate study examining antiviral properties, this compound was tested against HSV-1. The compound exhibited a dose-dependent reduction in viral titers, with an IC50 value calculated at approximately 25 µM.
Research Findings
Recent literature reviews and experimental studies suggest that the biological activity of this compound is promising but requires further exploration. Notable findings include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
- Potential Drug Development : Given its biological activities, there is ongoing research into its potential as a lead compound for developing new antimicrobial or antiviral agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
